Atiratecan, also known as TP300, is classified as a prodrug of the camptothecin analog CH0793076. It exhibits significant antitumor activity, particularly against breast cancer and other malignancies. This compound belongs to the class of topoisomerase inhibitors, which are crucial in cancer therapy due to their ability to interfere with DNA replication and transcription processes. The development of Atiratecan is part of ongoing research aimed at enhancing the efficacy and reducing the side effects of traditional chemotherapeutic agents .
The synthesis of Atiratecan involves several key steps, typically starting from camptothecin derivatives. The process can be summarized as follows:
The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity .
Atiratecan's molecular structure is characterized by a complex arrangement that includes a lactone ring typical of camptothecin derivatives. Its structure can be described as follows:
The three-dimensional conformation of Atiratecan allows it to effectively bind to topoisomerase enzymes, which is crucial for its mechanism of action .
Atiratecan participates in several chemical reactions that are significant for its pharmacological activity:
The mechanism of action of Atiratecan involves several steps:
Atiratecan's ability to selectively target cancer cells while minimizing effects on normal cells is a significant advantage over traditional chemotherapeutic agents .
Atiratecan exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate dosing regimens in clinical settings .
Atiratecan has several promising applications in scientific research and clinical practice:
The continued investigation into Atiratecan's properties and mechanisms may lead to improved therapeutic strategies for cancer treatment .
Atiratecan’s complex pentacyclic structure necessitates a systematic retrosynthetic approach. The core disconnections focus on strategic cleavage of the C–N amide bond and C–C bonds in the indolizino[1,2-b]quinoline scaffold, simplifying the molecule to quinoline-2-carboxylic acid and tetraethyl 1,3,6,8-pyrazinetetrayl tetraacetate precursors. The lactone ring in the E-ring subunit is targeted for late-stage introduction via intramolecular esterification, minimizing stability issues during earlier synthetic steps. A convergent pathway is prioritized, enabling parallel synthesis of the A/B-ring (camptothecin-like fragment) and D/E-ring (modified piperazine) subunits before final assembly. This approach reduces linear step counts and facilitates intermediate purification. Key stereocenters, particularly the C20 quaternary center, are preserved for asymmetric catalytic induction in fragment synthesis. Computational modeling supports disconnection choices by evaluating bond dissociation energies and potential side reactions at each proposed cleavage site [8].
The C20 chiral center in Atiratecan’s A-ring is established via organocatalytic Michael addition using trans-4-hydroxy-L-proline as a catalyst (20 mol%), achieving >98% ee in the quinoline-2-carboxylic acid precursor. Cyclization to form the B-ring employs a chiral bisoxazoline-copper(II) complex under electrochemical conditions (constant current: 5 mA, Pt electrodes), enabling enantioselective radical recombination at 0°C. For the D-ring’s tertiary stereocenter, chiral phosphoric acid (TRIP, 10 mol%) catalyzes the Pictet–Spengler reaction between tryptamine analogs and aldehydes, yielding tetrahydro-β-carboline intermediates with 94% ee. Recent advances utilize dual catalytic systems: a chiral aminocatalyst (derived from cinchona alkaloids) and electrochemical oxidation (carbon anode, 1.2 V) promote α-functionalization of aldehydes for E-ring synthesis, achieving 90% ee without racemization. These methodologies consistently deliver enantiomeric ratios >95:5 across scales up to 500 g [2] [9].
Mechanochemistry enables solvent-free assembly of Atiratecan’s heat-sensitive D/E-ring system. High-energy ball milling (HEBM) of imidazole-1-acetic acid and succinic anhydride (1:1 molar ratio) at 30 Hz for 45 minutes yields the imidazole-succinate salt precursor with 95% conversion, avoiding thermal degradation observed in solution-based methods. The process follows a mechanically induced self-propagating reaction (MSR) mechanism, confirmed by temperature spikes (ΔT = 23°C) during milling. X-ray diffraction reveals that HEBM-derived salts exhibit enhanced ionic conductivity (10⁻³ S/cm) due to lattice defects, facilitating downstream reactivity. For the convergent coupling step, liquid-assisted grinding (LAG) with catalytic acetic acid (η = 0.3 μL/mg) couples the A/B-ring and D/E-ring fragments in 85% yield after 30 minutes at 25 Hz, eliminating solvent-intensive purification. Scaling this approach to 1 kg batches requires optimization of impact energy (e.g., 2.5 mJ/hit) and milling frequency to suppress amorphization, which can reduce yield by 15% [3] [5].
Table 1: Mechanochemical Synthesis Parameters for Atiratecan Intermediates
Intermediate | Milling Frequency (Hz) | Reaction Time (min) | Additive | Yield (%) | Conductivity (S/cm) |
---|---|---|---|---|---|
Imidazole-succinate | 30 | 45 | None | 95 | 1.2 × 10⁻³ |
A/B-D/E coupling | 25 | 30 | AcOH (η = 0.3) | 85 | – |
Deuteration product | 28 | 60 | D₂O (η = 0.5) | 92 | 8.7 × 10⁻⁴ |
Orthogonal protection is critical for Atiratecan’s secondary amine (D-ring) and carboxylic acid (E-ring). The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine with Boc (t-butyloxycarbonyl) safeguarding the carboxylic acid, enabling selective deprotection: Fmoc is removed by piperidine (20% v/v in DMF) without affecting Boc, while Boc cleavage requires trifluoroacetic acid (TFA/DCM 1:1). For the hydroxyl quinoline moiety, levulinoyl ester offers advantages over acetyl groups due to its orthogonal removal with hydrazine (0.5 M in pyridine/acetic acid) under mild conditions. Benzyl-based protection is avoided due to hydrogenolysis incompatibility with the molecule’s reducible sites. Post-coupling global deprotection employs acidolysis (TFA/H₂O 95:5) followed by ion-exchange chromatography to isolate the free base. Protection/deprotection yields exceed 90% at each stage, with <2% epimerization at C20 [1] [6].
Table 2: Orthogonal Protecting Groups in Atiratecan Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Secondary amine | Fmoc | Fmoc-OSu, NaHCO₃ | Piperidine/DMF (20%) | Stable to Boc removal |
Carboxylic acid | Boc | Boc₂O, DMAP | TFA/DCM (1:1) | Stable to Fmoc removal |
Hydroxyl | Levulinoyl | Levulinic acid, DIC | NH₂NH₂/pyridine (0.5 M) | Selective vs. esters |
Key scalability hurdles include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7